Pyrogallol

Übersicht

Beschreibung

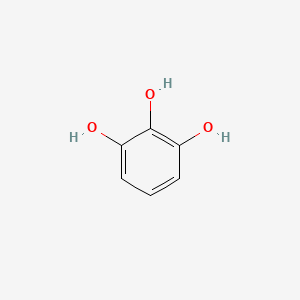

Pyrogallol (1,2,3-trihydroxybenzene) is a polyphenolic compound characterized by three hydroxyl groups attached to adjacent positions on a benzene ring. This unique structure confers exceptional antioxidant, anticancer, and anti-inflammatory properties . It serves as a superoxide anion generator and glutathione depletor, enabling growth inhibition or apoptosis in cancer cells . Additionally, this compound modulates signaling pathways such as Nrf2–PPARγ, Akt/GSK-3β/β-catenin, and AMPK, making it a versatile therapeutic candidate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyrogallol is typically produced by the decarboxylation of gallic acid. This process involves heating gallic acid to induce the loss of carbon dioxide, resulting in the formation of this compound . Another method involves treating para-chlorophenoldisulfonic acid with potassium hydroxide, which is a variant of the traditional route to phenols from sulfonic acids .

Industrial Production Methods: Commercially, this compound is produced by heating a 50% aqueous solution of gallic acid to 175-200°C in an autoclave, where the pressure increases to 1.2 MPa. After the reaction, the solution is cooled, and the crude product is purified by sublimation or vacuum distillation . Alternative methods include the oxidation of resorcinol with hydrogen peroxide and the hydrolysis of 2,6-diamino-4-butylphenol .

Types of Reactions:

Oxidation: this compound is a potent reducing agent and readily undergoes oxidation. In alkaline solutions, it absorbs oxygen from the air, turning brown.

Substitution: this compound can undergo various substitution reactions, including esterification and etherification of its hydroxy groups.

Acylation and Formylation: this compound can be acylated and formylated to form 4-substituted cyclohexenones.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used for the oxidation of this compound.

Substitution: Traditional methods such as esterification and etherification are employed.

Acylation and Formylation: These reactions typically involve heating with aqueous potassium bicarbonate.

Major Products:

Oxidation: The major product is a dark brown substance formed by the absorption of oxygen.

Substitution: Mono-, di-, and trisubstituted products can be synthesized.

Acylation and Formylation: The primary product is 4-substituted cyclohexenones.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Pyrogallol serves as a crucial reagent in analytical chemistry. It is used for:

- Gas Analysis : this compound can absorb gases like oxygen in solution, making it useful for measuring gas concentrations .

- Redox Reactions : Its strong reducing properties allow it to participate in redox reactions, which are essential for various analytical techniques .

Materials Science

In materials science, this compound is employed to enhance the properties of materials:

- Synthesis of Functional Materials : Researchers utilize this compound to develop polymers and coatings that exhibit advanced oxidation resistance. This is particularly important in creating materials that can withstand harsh environmental conditions .

- Nanofiber Production : Recent studies have shown that poly(this compound) nanofibers can be synthesized through auto-oxidation processes. These nanofibers have demonstrated antibacterial properties and potential applications in biomedical fields .

Biomedical Applications

This compound has been explored for its therapeutic potential:

- Antibacterial Properties : Poly(this compound) has been shown to inhibit the growth of bacteria such as Escherichia coli, with inhibition rates reaching up to 95.5% after two hours of exposure .

- Cancer Research : Studies indicate that this compound can induce apoptosis in non-small cell lung cancer cells by activating the p53 pathway, leading to cell cycle arrest and reduced tumor growth in animal models . This suggests its potential as an anti-cancer agent.

- Dermatological Uses : Historically, this compound has been used topically for treating psoriasis due to its keratolytic properties .

Environmental Applications

This compound's ability to act as a chelating agent makes it useful in environmental applications:

- Metal Ion Removal : It is employed in processes aimed at removing metal ions from wastewater, contributing to environmental remediation efforts .

- Antioxidant Activity : Its antioxidant properties are beneficial in preventing oxidative stress in various biological systems and could be applied in biodiesel formulations to enhance stability .

Case Studies

Wirkmechanismus

Pyrogallol exerts its effects primarily through its ability to undergo oxidation and reduction reactions. In biological systems, it can modulate signaling pathways such as the Akt/GSK-3β/β-catenin pathway, leading to cell cycle arrest and apoptosis in cancer cells . Its antioxidant properties also play a significant role in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Pyrocatechol (1,2-Dihydroxybenzene)

- Structural Difference : Lacks the third hydroxyl group at position 3.

- Functional Impact :

- Hydrogel Adhesion : Pyrocatechol forms stable crosslinks with gelatin in the presence of NaIO₄, enhancing hydrogel adhesive strength and thermal stability. Pyrogallol, despite having three hydroxyl groups, exhibits lower electrophilicity and fails to improve adhesion .

- Antioxidant Activity : Pyrocatechol shows weaker radical scavenging compared to this compound due to fewer hydroxyl groups .

Resorcinol (1,3-Dihydroxybenzene)

- Structural Difference : Hydroxyl groups in meta positions.

- Functional Impact :

Gallic Acid (3,4,5-Trihydroxybenzoic Acid)

- Structural Difference : Contains a carboxylic acid group.

- Functional Impact :

Antioxidant Efficacy

- This compound derivatives (e.g., those synthesized with methyl linoleate) show enhanced solubility and antioxidant performance in biodiesel, with m/z values of 623.54–634.54 and retention times of 14.37–16.31 minutes .

Pharmacological Activities

Anticancer Mechanisms

- This compound : Induces apoptosis in castration-resistant prostate cancer (CRPC) cells by suppressing Akt/GSK-3β/β-catenin signaling . In breast cancer, it activates AMPK and inhibits AKT/mTOR pathways via ROS generation .

- Catechol Derivatives : Less effective in cytotoxic assays (IC₅₀ > 50 µM) compared to this compound-containing proanthocyanidins (IC₅₀ < 50 µM) .

Antimicrobial Activity

- This compound-containing compounds (e.g., from Bauhinia kockiana) disrupt MRSA membranes via hydrogen bonding (hydroxyl groups) and hydrophobic interactions (alkyl chains) .

Key Research Findings

Structural Flexibility : this compound[4]arenes exhibit greater twist angles (up to 67.11°) compared to resorcin[4]arenes, enabling tailored molecular designs for drug delivery .

Dual Role in Redox Biology : this compound acts as both a superoxide generator (pro-oxidant) and scavenger (antioxidant), depending on concentration and cellular context .

Synergistic Effects: this compound enhances the activity of macrocyclic compounds in inhibiting Aβ aggregation in Alzheimer’s disease models, outperforming monomeric analogues .

Biologische Aktivität

Pyrogallol, a trihydroxybenzene derivative, is a compound of significant interest due to its diverse biological activities. Found naturally in various plants, it plays a role in several biochemical processes and exhibits notable pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and associated toxicological effects.

1.1 Antioxidant Activity

This compound is recognized for its potent antioxidant properties. It acts as a reducing agent, scavenging free radicals and thus protecting cells from oxidative stress. This activity is particularly relevant in conditions characterized by oxidative damage, such as neurodegenerative diseases.

1.2 Induction of Nrf2 Pathway

Recent studies have shown that this compound is a more effective inducer of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway compared to its parent compound, epigallocatechin gallate (EGCG). The effective concentration for this compound was determined to be 0.35 µM, significantly lower than that for EGCG (2.45 µM) . This induction is linked to various metabolic pathways, including glutathione metabolism and xenobiotic metabolism.

1.3 Antimicrobial Properties

This compound exhibits strong antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL . Its mechanism involves targeting bacterial cell membranes and disrupting essential cellular functions.

2. Therapeutic Applications

2.1 Respiratory Protection

This compound has been found to alleviate lung injuries induced by the H1N1 influenza A virus, thereby reducing mortality rates in affected subjects . This suggests potential applications in treating viral infections and associated respiratory complications.

2.2 Skin Applications

Despite its beneficial effects, this compound's use in dermatology raises concerns due to its carcinogenic potential. Studies have indicated that prolonged dermal exposure can lead to skin lesions and tumors in animal models . The compound induces hyperplasia and hyperkeratosis, particularly in female mice, highlighting the need for caution in therapeutic applications.

3. Toxicological Considerations

3.1 Carcinogenicity Studies

In a two-year study involving dermal applications of this compound, significant incidences of squamous cell carcinoma were observed in treated mice . The findings underscore the compound's potential as a carcinogen, necessitating thorough risk assessments before clinical use.

3.2 Cognitive Impairment

Animal studies indicate that this compound exposure may impair cognitive functions, affecting spatial learning and memory performance . This raises concerns regarding its safety profile, particularly in long-term exposure scenarios.

4. Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

5. Conclusion

This compound displays a complex profile characterized by both therapeutic potential and significant toxicological risks. Its antioxidant properties and ability to induce protective pathways like Nrf2 make it a candidate for various applications, particularly in oxidative stress-related conditions and infections. However, the associated risks of carcinogenicity and cognitive impairment necessitate careful consideration before clinical utilization.

Q & A

Basic Question: What experimental protocols are recommended for studying pyrogallol autoxidation kinetics in vitro?

Methodological Answer:

this compound autoxidation kinetics are typically assessed using UV/Vis spectrophotometry in weakly alkaline buffers (e.g., Tris-HCl, pH 7.4–8.2). Key steps include:

- pH Control : Adjust buffer pH to target levels (e.g., 7.4 vs. 8.0) to observe reaction-order shifts .

- Inhibition Assays : Add superoxide dismutase (SOD) to confirm superoxide anion (O₂⁻) involvement; SOD inhibits >90% of autoxidation at pH ≤9.1 .

- Data Collection : Monitor absorbance changes at 420 nm (this compound autoxidation) or 325 nm (purpurogallin formation) .

Example Data:

| pH | Reaction Order | Primary Product | Secondary Product |

|---|---|---|---|

| 7.4 | First-order | Purpurogallin | None |

| 8.0 | Two-step | Purpurogallin | Yellow polymer (probable) |

Advanced Question: How can multivariate curve resolution (MCR-ALS) address spectral overlap in this compound autoxidation studies?

Methodological Answer:

MCR-ALS is a chemometric tool that deconvolutes overlapping UV/Vis spectra to identify intermediate species and their concentration profiles. Application steps:

Data Matrix Construction : Collect time-dependent spectral data across wavelengths (e.g., 250–500 nm) .

Constraints : Apply non-negativity (concentrations, spectra) and closure (mass balance) to refine model accuracy.

Validation : Compare resolved spectra with known standards (e.g., purpurogallin’s λmax at 325 nm) .

Case Study:

At pH 8.0, MCR-ALS revealed a secondary autoxidation step where purpurogallin further degrades into a polymer, explaining kinetic deviations from simpler models .

Basic Question: How should researchers design experiments to evaluate pH-dependent oxidative behavior of this compound?

Methodological Answer:

- Buffer Selection : Use Tris-HCl (pH 7.4–8.2) or phosphate buffers, avoiding metal ions that catalyze unintended reactions .

- Kinetic Monitoring : Track O₂ consumption via oxygen electrodes or indirect spectrophotometric methods (e.g., this compound depletion at 420 nm) .

- Control for Catalase : Include catalase to distinguish H₂O₂-mediated effects, as it halves O₂ consumption without altering autoxidation rates .

Critical Consideration:

Minor pH shifts (e.g., 7.4 → 8.0) can switch reaction mechanisms from single-step to multi-step kinetics, necessitating rigorous pH calibration .

Advanced Question: What strategies resolve contradictions in reported this compound autoxidation products across studies?

Methodological Answer:

Discrepancies often arise from variations in experimental conditions. Mitigation approaches:

Condition Replication : Precisely replicate pH, temperature, and buffer composition from prior studies .

Intermediate Trapping : Use radical scavengers (e.g., TEMPO) or low-temperature spectroscopy to stabilize transient species .

Cross-Validation : Combine HPLC-MS for product identification with kinetic models to reconcile mechanistic hypotheses .

Example Conflict:

Some studies report purpurogallin as the sole product, while others note polymeric byproducts. MCR-ALS analysis confirmed pH 8.0 induces secondary polymerization, resolving this contradiction .

Basic Question: What protocols ensure reliability in SOD activity assays using this compound?

Methodological Answer:

The SOD-pygallol assay measures enzyme activity via inhibition of this compound autoxidation:

Reagent Preparation : 0.2 mM this compound in 50 mM Tris-HCl (pH 8.2) with 1 mM DTPA (metal chelator) .

Assay Execution : Initiate autoxidation by adding this compound to air-equilibrated buffer; monitor ΔA420nm for 3–5 minutes .

Calculation : Calculate SOD activity as % inhibition relative to a control (no SOD).

Pitfall Avoidance:

Avoid pH >9.1, where O₂⁻-independent pathways dominate, reducing SOD sensitivity .

Advanced Question: How can researchers quantify ROS generation during this compound autoxidation under complex experimental conditions?

Methodological Answer:

- Multi-Modal Detection : Pair spectrophotometry with fluorometric probes (e.g., DCFH-DA for H₂O₂, hydroethidine for O₂⁻) .

- Spin Trapping : Use EPR with DMPO to detect radical intermediates (e.g., O₂⁻, OH•) .

- Kinetic Modeling : Integrate rate constants for O₂⁻, H₂O₂, and purpurogallin pathways to predict ROS flux .

Data Integration:

At pH 7.4, H₂O₂ accumulates linearly, while pH 8.0 shows biphasic ROS profiles due to secondary oxidation .

Eigenschaften

IUPAC Name |

benzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-4-2-1-3-5(8)6(4)9/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGWDDDVZFFDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3, Array | |

| Record name | PYROGALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYROGALLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30813-84-4 | |

| Record name | Pyrogallol polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30813-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025983 | |

| Record name | Pyrogallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyrogallic acid is an odorless white to gray solid. Sinks and mixes with water. (USCG, 1999), Odorless, white to gray solid; [CAMEO], Solid, WHITE SOLID IN VARIOUS FORMS. TURNS GREY ON EXPOSURE TO LIGHT AND AIR. | |

| Record name | PYROGALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrogallol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-Trihydroxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYROGALLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

588 °F at 760 mmHg (Decomposes at 559 °F) (NTP, 1992), 309 °C | |

| Record name | PYROGALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrogallic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/794 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYROGALLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 77 °F (NTP, 1992), Very soluble in ethanol, diethyl ether, 1 g dissolves in 1.7 mL water, 1.3 mL alcohol, 1.6 mL ether; slightly sol in benzene, chloroform, carbon disulfide, Soluble in oxygenated solvents, Solubility in water: 6.25X10+5 mg/L at 25 °C; 4X10+5 mg/L at 13 °C, In water, 5.07X10+5 mg/L at 25 °C, 507 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 60 (good) | |

| Record name | PYROGALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrogallic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/794 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-Trihydroxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYROGALLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.45 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.453 g/cu cm at 4 °C, Relative density (water = 1): 1.45 | |

| Record name | PYROGALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrogallic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/794 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYROGALLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg at 333.9 °F (NTP, 1992), 0.000479 [mmHg], 4.79X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 168 °C: 1.33 | |

| Record name | PYROGALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrogallol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrogallic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/794 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYROGALLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White, lustrous crystals or plates, White crystals, becomes grayish on exposure to light and air, Leaflets or needles | |

CAS No. |

87-66-1 | |

| Record name | PYROGALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrogallol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrogallol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | pyrogallol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Benzenetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrogallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrogallol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROGALLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01Y4A2QXY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrogallic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/794 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-Trihydroxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYROGALLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

271 to 273 °F (NTP, 1992), 133 °C, 131-134 °C | |

| Record name | PYROGALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9037 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyrogallic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/794 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-Trihydroxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYROGALLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0770 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.